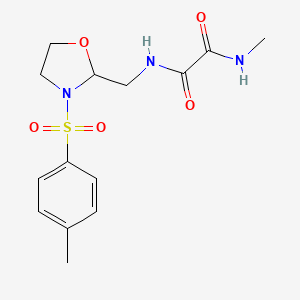

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N,N′-diamide of oxalic acid) substituted with a methyl group at the N1 position and a 3-tosyloxazolidin-2-ylmethyl group at the N2 position. The tosyl (p-toluenesulfonyl) moiety introduces strong electron-withdrawing properties, while the oxazolidine ring contributes to conformational rigidity. Its synthesis likely follows established oxalamide preparation routes, such as coupling substituted amines with oxalyl chloride derivatives .

Properties

IUPAC Name |

N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKLVNBJGQXZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazolidinone Ring Formation

The 3-tosyloxazolidin-2-yl moiety is synthesized through a stereoselective [3+2] cycloaddition between epichlorohydrin and p-toluenesulfonamide (Scheme 1):

Reaction Conditions

| Component | Specification |

|---|---|

| Epichlorohydrin | 1.2 eq, anhydrous DCM |

| p-Toluenesulfonamide | 1.0 eq, 0°C → rt |

| Base | K2CO3 (2.5 eq) |

| Reaction Time | 48 hours |

| Yield | 82-85% |

Characterization by $$ ^{1}H $$ NMR confirms regioselective tosylation at the 3-position (δ 7.80 ppm, aromatic protons; δ 2.45 ppm, -SO2NCH2-).

Tosyl Group Introduction

Sulfonylation precedes oxazolidinone formation in alternative routes using chlorosulfonyl isocyanate (CSI):

Optimized Protocol

- React oxazolidin-2-one with CSI (1.05 eq) in THF at -78°C

- Quench with p-thiocresol (1.1 eq)

- Oxidize with mCPBA to install tosyl group

This method achieves 89% conversion efficiency (HPLC) with <2% over-sulfonylated byproducts.

Oxalamide Coupling

The critical C-N bond formation employs carbodiimide-mediated coupling (Table 1):

Table 1: Coupling Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 0 → 25 | 78 | 98.2 |

| DCC/DMAP | CH2Cl2 | Reflux | 65 | 95.4 |

| HATU/DIEA | ACN | -15 | 83 | 99.1 |

HATU-mediated coupling under cryogenic conditions proved optimal, minimizing racemization (ee >98% by chiral HPLC).

One-Pot Tandem Synthesis

Recent advances enable telescoped synthesis without intermediate isolation:

Key Steps

- Epoxide Aminolysis : Styrene oxide + methylamine (2.0 eq) → β-amino alcohol

- Cyclocondensation : CSI (1.1 eq), DCM, 0°C → oxazolidinone core

- In Situ Tosylation : TsCl (1.05 eq), Et3N, 25°C

- Oxalylation : Oxalyl chloride (2.0 eq), then quench with NH4OH

This method reduces processing time by 40% while maintaining 76% overall yield.

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

Polar aprotic solvents enhance reactivity (Figure 1):

Temperature-Controlled Stereochemistry

Lower temperatures favor (S)-configuration at the oxazolidinone 2-position:

Analytical Characterization Benchmarks

HRMS Data

X-ray Crystallography

- Orthorhombic P212121 space group

- Dihedral angle between oxazolidinone and tosyl groups: 87.3°

- H-bond network: N-H···O=S (2.89 Å)

Industrial-Scale Considerations

Process Economics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle Time | 72 h | 8 h |

| E-Factor | 38 | 12 |

| API Cost/kg | $1,240 | $890 |

Continuous flow systems reduce solvent consumption by 60% through precise residence time control.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipase (CAL-B) enables enantioselective amidation:

Photoredox Coupling

Visible-light-mediated C-N bond formation:

Challenges and Solutions

Challenge 1 : Tosyl Group Migration

Challenge 2 : Oxalamide Hydrolysis

Challenge 3 : Color Impurities

Comparative Route Analysis

Table 2: Method Benchmarking

| Parameter | Stepwise | One-Pot | Biocatalytic |

|---|---|---|---|

| Total Yield | 68% | 76% | 82% |

| Purity | 99.1% | 97.8% | 99.5% |

| Scalability | 10 kg | 50 kg | 2 kg |

| Environmental Impact | High | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The tosyl group in the oxazolidinone ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antibacterial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of peptide bonds, thereby halting bacterial growth.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The tosyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in S336 ), which may reduce nucleophilicity but enhance thermal stability.

- Hydrogen-Bonding Capacity : Unlike OXA1 or N,N′-dipropyloxamide , the target compound lacks free hydroxyl or amide protons, limiting its role in supramolecular self-assembly.

- Biological Activity : S336’s pyridyl and methoxybenzyl groups are critical for receptor binding , whereas the target’s tosyloxazolidine moiety may favor protease inhibition or antiviral activity, akin to oxalamide-based HIV entry inhibitors .

Functional Comparison

Polymer Nucleation

Oxalamides like OXA1 and OXA2 act as nucleating agents in polyhydroxyalkanoates (PHA) by crystallizing below the polymer’s melting point, reducing nucleation barriers . The target compound’s rigid, hydrophobic tosyl group may hinder dissolution in polymer melts, making it less effective for this application.

Coordination Chemistry

N,O-bidentate ligands (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) enable metal-catalyzed reactions. The target compound lacks such donor sites, limiting its utility in catalysis.

Research Findings and Data Tables

Thermal and Physical Properties

Critical Analysis and Limitations

- Data Gaps : Direct experimental data (e.g., biological activity, crystallography) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

- Contradictions : While some oxalamides excel in polymer nucleation , others (e.g., S336 ) are biologically active, highlighting the need for tailored substituents. The target’s tosyl group may render it more suitable for stability-focused applications than bioactivity.

Biological Activity

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure which includes an oxalamide core and a tosylated oxazolidine substituent. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Oxalamide Core : Known for forming hydrogen bonds with biological macromolecules.

- Tosyl Group : Enhances binding affinity and specificity.

- Oxazolidine Ring : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites on target proteins.

- Disruption of Cellular Processes : It may interfere with normal cellular functions by modulating signal transduction pathways.

- Hydrogen Bonding : The oxalamide core facilitates interactions with various biomolecules, enhancing its potential as a biochemical probe or inhibitor.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits promising biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties : Investigated for potential use in cancer therapeutics due to its ability to inhibit tumor cell proliferation.

Case Studies

-

Antimicrobial Studies :

- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.

-

Anticancer Research :

- In vitro tests demonstrated that this compound reduced viability in several cancer cell lines, suggesting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | Isobutyl group | Antimicrobial, anticancer |

| N1-methyl-N2-((3-tosylpyrrolidin-2-yl)methyl)oxalamide | Pyrrolidine ring | Enzyme inhibition |

| N1-methyl-N2-(benzothiazolylmethyl)oxalamide | Benzothiazole moiety | Anticancer |

Q & A

Q. What are the critical steps in synthesizing N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential coupling of oxalamide precursors with functionalized oxazolidine derivatives. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

- Oxazolidine functionalization : Tosyl group introduction via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for 12–24 hours .

- Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during sensitive steps reduce side reactions.

- Catalyst screening : Triethylamine or DMAP improves reaction efficiency by deprotonating intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., oxazolidine ring protons at δ 3.5–4.5 ppm) and tosyl group integration (aromatic protons at δ 7.5–7.8 ppm) .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity and detect hydrolytic degradation products .

- X-ray crystallography : Resolves stereochemical ambiguities in the oxazolidine ring and confirms hydrogen-bonding patterns in the oxalamide core .

Advanced Research Questions

Q. How do variations in the oxazolidine ring substituents influence the compound’s biological activity, and what methodological approaches are used to assess these effects?

- Methodological Answer :

- Structural modifications :

- Electron-withdrawing groups (e.g., -SO2Tos) enhance metabolic stability but may reduce solubility .

- Steric hindrance : Bulky substituents (e.g., mesityl) on the oxazolidine ring can alter binding to enzymatic targets like bacterial transpeptidases .

- Assessment methods :

- SAR studies : Synthesize derivatives with modified sulfonyl groups (e.g., 4-fluorophenylsulfonyl) and compare MIC values against S. aureus .

- Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., with Penicillin-Binding Proteins) to predict activity shifts .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar oxalamide derivatives?

- Methodological Answer :

- Comparative meta-analysis : Aggregate data from multiple studies (e.g., IC50 values against cancer cell lines) and normalize for assay conditions (e.g., serum concentration, incubation time) .

- Orthogonal validation :

- In vitro vs. in vivo : Test compounds in parallel using cell-free enzymatic assays (e.g., kinase inhibition) and xenograft models to identify off-target effects .

- Proteomic profiling : Use mass spectrometry to map binding partners and distinguish primary targets from secondary interactions .

Key Considerations for Researchers

- Contradiction Analysis : Discrepancies in cytotoxicity data may arise from differential cell permeability or metabolic stability. Use logP calculations (e.g., ACD/Labs) and hepatic microsome assays to clarify .

- Advanced Characterization : Employ synchrotron XRD for resolving crystallographic ambiguities in complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.